An In-depth Technical Guide to 4-Bromo-triazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 4-Bromo-triazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tunable properties is perpetual. Heterocyclic compounds, in particular, form the bedrock of many therapeutic agents and functional materials. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, a framework that consistently imparts desirable physicochemical and biological properties to the molecules that contain it.
This guide provides an in-depth technical overview of a key derivative of this scaffold: 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine . The strategic placement of a bromine atom on this fused heterocyclic system creates a highly versatile and reactive intermediate. The bromine atom serves as a synthetic handle, enabling a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex molecular libraries for drug discovery and the development of advanced materials.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying chemical principles and strategic considerations that guide the use of this compound. This document is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to leverage the full potential of 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine in their research and development endeavors.
Core Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its structure and intrinsic properties. 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a bicyclic aromatic heterocycle, identified by the Chemical Abstracts Service (CAS) number 1367827-91-5 .[2]
The structure consists of a pyridine ring fused with a 1,2,3-triazole ring. The key feature is the bromine atom at the 4-position of the fused system. This position is on the pyridine portion of the scaffold. The unique arrangement of nitrogen atoms in the triazole ring and their influence on the electron distribution across the pyridine ring results in a distinct reactivity profile.
Table 1: Key Physicochemical Properties of 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine
| Property | Value | Source |
| CAS Number | 1367827-91-5 | [2] |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | Inferred from Formula |
| Monoisotopic Mass | 196.95886 Da | [4] |
| IUPAC Name | 4-bromo-[1][2][3]triazolo[1,5-a]pyridine | [2] |
| SMILES | c1cc2c(c(c1)Br)n(n=n2)C | [4] |
| InChI | InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H | [4] |
| Predicted XlogP | 1.2 | [4] |
Note: Experimental data for some properties are not widely available in peer-reviewed literature; some values are predicted based on computational models.
Synthesis and Spectroscopic Characterization
While 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine is commercially available from specialized suppliers, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create derivatives.[2]
Retrosynthetic Analysis and Plausible Synthetic Route
A general and robust method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core involves the copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones.[5] This approach offers a reliable pathway to the parent scaffold, which can then be selectively brominated.
Diagram 1: General Synthetic Workflow
Caption: Plausible synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on established methods for analogous compounds. Researchers should optimize conditions for their specific setup.
Step 1: Synthesis of 2-(4-bromopyridin-2-yl)hydrazone
-
To a solution of 2-acetyl-4-bromopyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude hydrazone can be purified by recrystallization or used directly in the next step.
Causality: The nucleophilic attack of hydrazine on the carbonyl carbon of the acetylpyridine, followed by dehydration, is a classic method for hydrazone formation. Ethanol is a suitable polar protic solvent for this transformation.
Step 2: Copper-Catalyzed Oxidative Cyclization
-
Dissolve the crude 2-(4-bromopyridin-2-yl)hydrazone (1.0 eq) in ethyl acetate.
-
Add a heterogeneous copper(II) catalyst (e.g., copper on a solid support, ~5-10 mol%).[5]
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. Air serves as the terminal oxidant.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Causality: The copper(II) catalyst facilitates the oxidative C-N bond formation, leading to the cyclization and formation of the triazole ring. The use of a heterogeneous catalyst simplifies workup, as it can be removed by simple filtration.[5]
Spectroscopic Characterization (Expected Data)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.5-9.0 ppm). - The proton on the triazole ring (C5-H) would also be in this region. - Coupling patterns (doublets, triplets) will be indicative of the proton positions relative to each other and the nitrogen atoms. |
| ¹³C NMR | - Carbon atoms of the fused aromatic rings are expected in the δ 110-150 ppm range. - The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and anisotropy. |
| Mass Spec (MS) | - A characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom. - The molecular ion peak should correspond to the molecular weight of ~198 g/mol . |
| IR Spectroscopy | - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, characteristic of the heterocyclic rings. - C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹. |
Chemical Reactivity and Synthetic Utility
The true value of 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine lies in its reactivity, which is dominated by the C-Br bond. This bond is an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing a gateway to a multitude of derivatives.
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.
Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Key components of the Suzuki-Miyaura reaction.
Protocol for a General Suzuki-Miyaura Coupling
Materials:
-
Aryl or Heteroaryl Boronic Acid (1.1-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Degassed Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine, the boronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Causality and Self-Validation:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. The use of an inert atmosphere is critical for a successful reaction.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction outcome.
-
Degassed Solvent: Removing dissolved oxygen from the solvent prevents oxidation of the catalyst and phosphine ligands.
-
Monitoring: Regular monitoring by TLC or LC-MS confirms the consumption of the starting material and the formation of the desired product, validating the reaction's progress.
Applications in Drug Discovery and Development
The[1][2][3]triazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications, including as trypanocidal agents that target the sterol biosynthesis pathway in parasites.[7] The ability to use 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine to install a wide variety of substituents allows for the systematic exploration of the structure-activity relationship (SAR) of this scaffold.
For example, by coupling different aryl and heteroaryl boronic acids, researchers can probe how modifications at the 4-position affect target binding and pharmacological activity. This modular approach is highly efficient for generating lead compounds for optimization in drug discovery programs. The triazole moiety itself can act as a bioisostere for other functional groups, such as carboxylic acids, and can participate in hydrogen bonding interactions with biological targets.
Conclusion and Future Outlook
4-Bromo-[1][2][3]triazolo[1,5-a]pyridine represents a potent and versatile building block for chemical synthesis. Its stable heterocyclic core, combined with a strategically placed reactive handle, makes it an invaluable tool for constructing complex molecules. While detailed, peer-reviewed experimental data for this specific isomer is not as prevalent as for some of its relatives, the well-established chemistry of the[1][2][3]triazolo[1,5-a]pyridine system and aryl bromides provides a robust framework for its application.
As the demand for novel therapeutic agents and functional materials continues to grow, the importance of versatile intermediates like 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine will only increase. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies, paving the way for future discoveries.
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